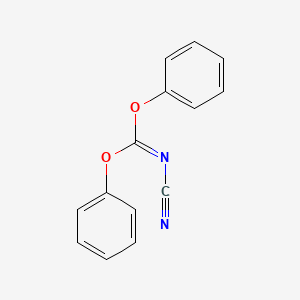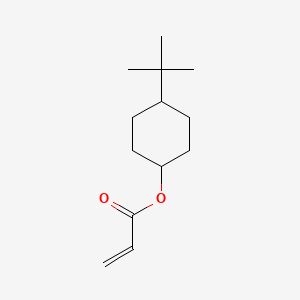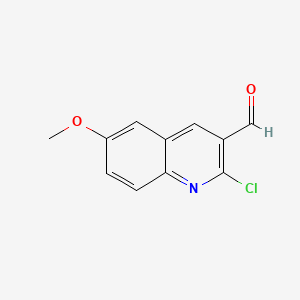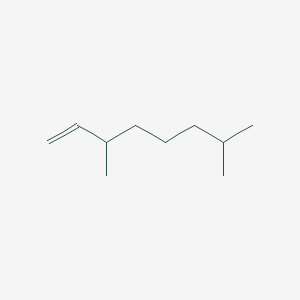
3,7-Dimethyl-1-octene
Descripción general
Descripción
3,7-Dimethyl-1-octene is an optically active alkyl-α-olefin . It has a molecular formula of C10H20 and a molecular weight of 140.27 .
Synthesis Analysis
This compound is an intermediate in synthesizing 2,6-Dimethylheptanoyl-CoA Sodium Salt . It is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD) which plays a major role in branched-chain fatty acid oxidation .Molecular Structure Analysis
The IUPAC Standard InChI for this compound isInChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3 . The IUPAC Standard InChIKey is KSXTZYRIJKDCEA-UHFFFAOYSA-N . Chemical Reactions Analysis
This compound can undergo copolymerization with styrene, 1-vinylnaphthalene, or 2-methylstyrene by Ziegler-Natta catalysts .Physical and Chemical Properties Analysis
This compound has a refractive index of 1.417 . It has a boiling point of 154-156 °C and a density of 0.733 g/mL at 20 °C . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Polymerization and Copolymerization
3,7-Dimethyl-1-octene has been studied extensively in the context of polymerization. For instance, Longo et al. (1997) explored the polymerizations of this compound with isotactic specific catalysts, finding products with a homopolymeric isotactic structure (Longo, Oliva, & Oliva, 1997). Similarly, Ciardelli et al. (1974) examined the stereoselective copolymerization of ethylene with racemic and optically active this compound, utilizing ZIEGLER-NATTA isospecific catalysts (Ciardelli, Locatelli, Marchetti, & Zambelli, 1974).
Catalysis and Chemical Reactions
The role of this compound in catalysis and chemical reactions is another significant area of research. For instance, in the study by Harkal et al. (2005), a selective dimerization reaction of 1,3-butadiene was developed to give 1,3,7-octatriene, demonstrating the use of modified palladium carbene catalysts for this transformation (Harkal, Jackstell, Nierlich, Ortmann, & Beller, 2005). Additionally, Wei et al. (2021) investigated the dehydrogenative aromatization of 1-octene over Ni/ZSM-5-based catalysts, demonstrating significant catalytic performance for 1-octene conversion and aromatics selectivity (Wei, Song, Han, Xue, Liu, & Peng, 2021).
Biotransformation and Environmental Applications
The biotransformation of compounds related to this compound has been researched as well. Onken and Berger (1999) studied the transformation of citronellol into 3,7-dimethyl-1,6,7-octanetriol by the basidiomycete Cystoderma carcharias, showing significant microbial formation of rose oxide (Onken & Berger, 1999). Additionally, Atkinson, Tuazon, and Aschmann (1995) investigated the products of gas-phase reactions of O3 with alkenes including 1-octene, identifying various carbonyl products and providing insights into reaction mechanisms (Atkinson, Tuazon, & Aschmann, 1995).
Stereochemistry and Synthesis
The stereochemistry of derivatives of this compound has been a subject of research. Osorio et al. (1999) established the stereochemistry of 3,7-Dimethyl-3( E )-octene-1,2,6,7-tetraol, a monoterpene isolated from Passiflora quadrangularis, through HPLC analysis (Osorio, Duque, Koami, & Fujimoto, 1999). Additionally, Pino et al. (1964) explored the stereospecific polymerization of racemic this compound with asymmetric catalysts, leading to optically active polymers and monomers (Pino, Ciardelli, & Lorenzi, 1964).
Corrosion Inhibition and Material Science
In the field of material science, Chafiq et al. (2020) investigated the inhibition properties of compounds for mild steel corrosion in HCl, highlighting the potential application of this compound derivatives in corrosion inhibition (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
Mecanismo De Acción
Target of Action
3,7-Dimethyl-1-octene is an optically active alkyl-α-olefin . The primary targets of this compound are styrene, 1-vinylnaphthalene, and 2-methylstyrene . These compounds are used in the copolymerization process with this compound .
Mode of Action
The interaction of this compound with its targets involves a process known as copolymerization . This process is facilitated by Ziegler-Natta catalysts . The copolymerization results in the formation of a polymer that has properties derived from each of the individual compounds .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the polymerization pathway . The copolymerization of this compound with styrene, 1-vinylnaphthalene, or 2-methylstyrene leads to the formation of a new polymer . The downstream effects of this pathway can influence the physical and chemical properties of the resulting polymer .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of a new polymer through the process of copolymerization . This results in a material with combined properties of this compound and its target compounds .
Safety and Hazards
3,7-Dimethyl-1-octene is classified as a flammable liquid (Category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a hazard statement of H226, indicating that it is a flammable liquid and vapour . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
3,7-Dimethyl-1-octene plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It is an intermediate in the synthesis of 2,6-Dimethylheptanoyl-CoA, a substrate for long-chain acyl-CoA dehydrogenase, which is crucial for branched-chain fatty acid oxidation . The interaction of this compound with enzymes such as long-chain acyl-CoA dehydrogenase highlights its importance in metabolic pathways involving fatty acid oxidation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in fatty acid metabolism. It acts as a substrate for long-chain acyl-CoA dehydrogenase, which catalyzes the initial step in the β-oxidation of fatty acids . This enzyme-mediated reaction involves the removal of hydrogen atoms from the fatty acid, leading to the formation of a double bond and the subsequent breakdown of the fatty acid into acetyl-CoA units. This process is essential for energy production in cells.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. The compound has a boiling point of 154-156°C and a density of 0.733 g/mL at 20°C Its stability under various conditions can influence its long-term effects on cellular function
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid oxidation. It serves as a substrate for long-chain acyl-CoA dehydrogenase, which plays a key role in the β-oxidation of fatty acids . This pathway is essential for the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. The interaction of this compound with enzymes and cofactors in this pathway highlights its importance in cellular metabolism.
Propiedades
IUPAC Name |
3,7-dimethyloct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXTZYRIJKDCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871109 | |
| Record name | 3,7-Dimethyloct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4984-01-4 | |
| Record name | 3,7-Dimethyl-1-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4984-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyloct-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004984014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dimethyloct-1-ene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dimethyloct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyloct-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3,7-Dimethyl-1-octene is a branched alkene with the molecular formula C10H20.
ANone: Yes, this compound possesses a chiral center at the carbon atom in position 3. This means it can exist as two enantiomers, (R)-3,7-Dimethyl-1-octene and (S)-3,7-Dimethyl-1-octene. [, , , , , ]
ANone: The polymerization of racemic this compound with Ziegler-Natta catalysts is stereoselective, favoring the incorporation of one enantiomer over the other. This leads to polymers with a preferential configuration, even when starting from a racemic monomer mixture. [, , , ]
ANone: Yes, polymers of racemic this compound can be separated into fractions with opposite optical activity using adsorption chromatography on chiral stationary phases, such as crystalline poly[(S)-3-methyl-1-pentene]. [, ]
ANone: Copolymerization of (R)-3,7-Dimethyl-1-octene with styrene leads to polymers where the aromatic rings exhibit a preferential chiral conformation. This conformation is induced by the chiral environment provided by the polyolefin backbone. [, ]
ANone: Several spectroscopic techniques are valuable for studying this compound and its polymers. These include:
- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule and the tacticity of the polymer. [, ]
- Nuclear Magnetic Resonance (NMR): Offers detailed insights into the structure and conformation of both the monomer and the polymer. Carbon-13 NMR, in particular, is helpful in understanding the polymer's conformation in solution and the solid state. [, ]
- Circular Dichroism (CD): Used to study the chiral properties of the polymers, especially when incorporating aromatic comonomers. [, ]
ANone: Yes, this compound is a constituent of the floral scent of Arum italicum. [] Interestingly, the composition of the volatile compounds emitted by this plant can vary, leading to different scent profiles.
ANone: While much of the research on this compound focuses on its polymerization behavior, its derivatives have shown potential in other areas:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Acetamidophenyl)carbamoyl]benzoic acid](/img/structure/B1361297.png)
![2-[(2-Methyl-3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1361299.png)

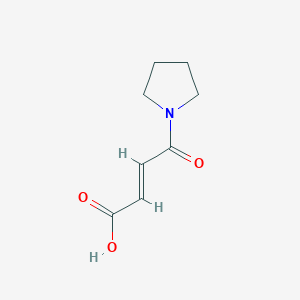
![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)
![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)
![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)
![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)
![3-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1361321.png)

![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)
